tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate
Description
Chemical Structure and Key Features The compound tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate (hereafter referred to as the target compound) consists of a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenoxy moiety. The phenoxy group is further functionalized with a 2-methoxy-2-oxoethyl substituent (-CH₂-C(O)-OCH₃) at its para position. This structure combines the steric protection of the Boc group with the reactivity of the ester and ether functionalities, making it a versatile intermediate in pharmaceutical synthesis .
Molecular Formula and Weight Based on structural analysis, the molecular formula is C₁₉H₂₅NO₆, with a calculated molecular weight of 363.41 g/mol. The Boc group (C₅H₉O₂), piperidine ring (C₅H₁₀N), and substituted phenoxy moiety (C₉H₈O₄) contribute to its overall physicochemical profile.
Synthetic Relevance The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the phenoxy group may be introduced using organolithium reagents or Mitsunobu conditions, while the Boc group is added via standard carbamate-forming reactions .
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-methoxy-2-oxoethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-15-7-5-14(6-8-15)13-17(21)23-4/h5-8,16H,9-13H2,1-4H3 |
InChI Key |
MNMUJBRPDCQFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Esterification
4-Hydroxyacetophenone is acylated with chloroacetyl chloride under Friedel-Crafts conditions, followed by esterification with methanol (Figure 2A). This two-step process achieves 65–72% yield.
Direct Carboxylation
4-Hydroxybenzaldehyde undergoes Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, yielding the α,β-unsaturated ester. Hydrogenation with Pd/C provides 4-(2-methoxy-2-oxoethyl)phenol in 58% overall yield.
Activation of tert-Butyl 4-Hydroxypiperidine-1-carboxylate
The piperidine hydroxyl group requires activation for efficient coupling. Common strategies include:
Mesylation
Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) converts the hydroxyl group to a mesylate (Figure 3). This step achieves >95% yield.
Typical Conditions :
-
Solvent : DCM
-
Base : TEA (2.5 eq)
-
Temperature : 0°C → rt, 2 h
Tosylation
Tosyl chloride in pyridine at 0°C affords the tosylate derivative (88% yield), though mesylation is preferred for higher reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Coupling with 4-(2-Methoxy-2-oxoethyl)phenol
The mesylated piperidine reacts with the phenol derivative under basic conditions (Table 1).
Table 1 : Optimization of SNAr Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 24 | 72 |
| CsF | DMA | 85 | 18 | 60 |
| Cs2CO3 | DMSO | 100 | 12 | 58 |
| KOtBu | THF | 65 | 36 | 45 |
Optimal Protocol :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF with K2CO3 improves reaction efficiency (78% yield), reducing side product formation.
Mitsunobu Reaction as an Alternative
For sterically hindered substrates, Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF achieve ether formation (Figure 4).
Procedure :
-
React tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-(2-methoxy-2-oxoethyl)phenol (1.5 eq), DIAD (1.5 eq), and PPh3 (1.5 eq) in THF at rt for 12 h.
Yield : 68%.
Late-Stage Functionalization
Esterification of 4-(2-Carboxyethyl)phenol
Post-coupling esterification avoids sensitivity issues:
-
Couple tert-butyl 4-(4-carboxyethylphenoxy)piperidine-1-carboxylate with methanol using DCC/DMAP.
Industrial-Scale Considerations
Solvent Selection
DMA and NMP are preferred for high-temperature reactions due to superior solvation and thermal stability.
Cost-Effective Bases
CsF (2.0 eq) balances reactivity and cost, whereas Cs2CO3 increases expenses without yield improvements.
Recycling of Byproducts
Methanesulfonic acid (from mesylation) is neutralized and recycled, reducing waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H2O 70:30) shows >99% purity at 254 nm.
Challenges and Optimization Strategies
Competing Elimination
Mesylated intermediates may undergo β-elimination at >100°C. Mitigation:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds .
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Its ability to undergo various chemical reactions makes it a versatile starting material for creating new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, key structural and functional analogs are analyzed below:
Table 1: Structural Comparison
Key Functional Differences
Ester Group Position and Reactivity The target compound features a methyl ester (-CO₂CH₃) on the phenoxy group, whereas its ethyl analog (CAS 135716-09-5) has an ethoxy ester (-CO₂CH₂CH₃). This difference impacts hydrolysis rates and solubility; methyl esters generally hydrolyze faster under basic conditions . The compound in CAS 179689-21-5 places the ester directly on the piperidine ring, reducing steric hindrance compared to the target compound’s extended phenoxy-ester structure .
Aromatic Substitution Patterns
- The benzyloxy-substituted analog (CAS 936497-89-1) lacks the electron-withdrawing ester group, making it less reactive toward electrophilic substitution but more stable under acidic conditions .
In contrast, the ethyl analog (CAS 135716-09-5) is more commonly used in alkylation or acylation reactions due to its simpler structure . The benzyloxycarbonylamino derivative (from ) introduces a nitrogen-based functional group, enabling peptide coupling or coordination chemistry .
Physicochemical Properties
- The target compound’s higher LogP (2.8 vs. 1.9 for the ethyl analog) reflects increased lipophilicity due to the aromatic phenoxy group, enhancing membrane permeability in drug design .
Biological Activity
Tert-butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological applications, particularly its anticancer and antimicrobial properties.
Structural Characteristics
The compound features a complex structure that includes:
- Piperidine Ring : A six-membered ring that enhances the biological activity of many pharmaceuticals.
- Phenoxy Moiety : Contributes to the compound's interaction with biological targets.
- Methoxy Carbonyl Group : Imparts additional functional properties that can influence biological activity.
The molecular formula is with a molecular weight of approximately 349.4 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Derivative : Utilizing piperidine as a base structure.
- Introduction of Functional Groups : Employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction to introduce the methoxy carbonyl group and phenoxy moiety.
- Purification : The final product is usually purified through crystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, it has been tested against several cancer cell lines, demonstrating notable cytotoxic effects:
In particular, the compound has shown efficacy in inhibiting tumor growth in preclinical models, suggesting its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has demonstrated activity against both bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of essential metabolic pathways in microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings highlight the compound's versatility and potential applications beyond oncology.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key biological pathways. Techniques such as surface plasmon resonance and competitive binding assays have been employed to elucidate these interactions.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A study evaluated its effects on HCT-15 colon carcinoma cells, revealing that it induced apoptosis through activation of caspase pathways .
- Antimicrobial Efficacy : Another study assessed its effect against various pathogens, confirming its role as a potent antimicrobial agent capable of inhibiting growth at low concentrations.
Q & A
Basic: What are the recommended analytical methods for characterizing tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate?
Methodological Answer:
Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and elemental analysis to assess purity. For example, similar piperidine derivatives are analyzed via ¹H NMR to identify substituents on the piperidine ring and phenoxy group . High-resolution mass spectrometry (HRMS) is critical for distinguishing isotopic patterns and confirming the molecular formula .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Store in amber glass bottles at room temperature, away from strong oxidizers .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
No acute toxicity data is available, so assume precautionary measures .
Advanced: How can conflicting yield data in multi-step syntheses of similar piperidine derivatives be resolved?
Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or intermediate stability . To troubleshoot:
- Optimize Reaction Parameters: Use controlled anhydrous conditions (e.g., dry THF) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Monitor Intermediates: Employ thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation and degradation .
- Purification Techniques: Use gradient elution in column chromatography to isolate high-purity intermediates, as demonstrated in analogs with ≥95% purity .
Advanced: What mechanistic insights explain the reactivity of the 2-methoxy-2-oxoethylphenoxy group in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing methoxy-oxoethyl group activates the phenoxy ring toward electrophilic aromatic substitution (EAS). Computational studies on similar systems suggest:
- Resonance Effects: The carbonyl group stabilizes transition states via conjugation, enhancing reaction rates at the para position .
- Steric Considerations: Bulkier substituents on the piperidine ring may hinder access to reactive sites, requiring tailored catalysts (e.g., Pd-based for cross-coupling) .
Experimental validation via kinetic studies under varying pH and solvent polarities is recommended .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Light Sensitivity: Store in amber vials, as UV exposure can cleave the tert-butyloxycarbonyl (Boc) protecting group .
- Moisture Control: Use desiccants (silica gel) in storage containers to prevent hydrolysis of the ester moiety .
Advanced: What strategies are effective in resolving low solubility during biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility .
- Prodrug Design: Modify the methoxy-oxoethyl group to a more hydrophilic ester (e.g., phosphate) for in vivo studies .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, as seen in related piperidine-based drugs .
Basic: What are the critical parameters for scaling up the synthesis of this compound?
Methodological Answer:
- Catalyst Loading: Reduce Pd catalyst concentrations to <1 mol% to lower costs while maintaining efficiency .
- Solvent Recovery: Implement distillation systems for high-boiling solvents (e.g., DMF) to improve sustainability .
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and ensure consistency at larger volumes .
Advanced: How can researchers validate the absence of toxic byproducts in synthetic batches?
Methodological Answer:
- LC-MS/MS Screening: Profile reaction mixtures for known genotoxic impurities (e.g., alkyl halides, nitro compounds) .
- In Silico Toxicity Prediction: Use tools like Derek Nexus to flag potential mutagenic motifs in byproducts .
- In Vitro Assays: Conduct Ames tests on purified batches to confirm absence of mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
